tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate

Catalog No.
S13983118
CAS No.
M.F
C9H17NO4S
M. Wt
235.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate

Product Name

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate

IUPAC Name

tert-butyl N-[(E)-3-methylsulfonylprop-2-enyl]carbamate

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11)/b7-5+

InChI Key

DFXMOFQFGNFDGT-FNORWQNLSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=CS(=O)(=O)C

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/S(=O)(=O)C

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an allyl moiety, and a methylsulfonyl functional group. Its molecular formula is C10H17NO3SC_10H_{17}NO_3S, and it has a molecular weight of approximately 233.32 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the methylsulfonyl group, which can enhance biological activity and solubility.

, including:

  • Nucleophilic substitutions: The allylic position can undergo nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
  • Deprotection reactions: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions, releasing the corresponding amine.
  • Elimination reactions: The compound can undergo elimination to form alkenes, especially under heating or when treated with strong bases.

The synthesis of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate typically involves several steps:

  • Formation of the allylic precursor: This may involve the reaction of an appropriate allyl halide with a suitable nucleophile.
  • Introduction of the methylsulfonyl group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.
  • Carbamate formation: The final step usually involves reacting the resulting intermediate with tert-butyl carbamate under acidic conditions to yield the target compound.

tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate has potential applications in various fields:

  • Pharmaceutical development: Its unique structure may lead to novel therapeutic agents.
  • Organic synthesis: It can serve as a versatile intermediate for synthesizing more complex molecules.
  • Agricultural chemistry: The compound may possess properties beneficial for developing agrochemicals.

Interaction studies involving tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate could focus on:

  • Protein-ligand interactions: Understanding how this compound interacts with biological macromolecules could elucidate its mechanism of action.
  • Metabolic pathways: Investigating how this compound is metabolized in biological systems could provide insights into its pharmacokinetics and toxicity.

Several compounds share structural similarities with tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
tert-Butyl carbamateContains a tert-butyl and carbamate moietyWidely used as a protecting group in organic synthesis
tert-Butyl (3-oxocyclopentyl)carbamateContains a cyclopentane ringPotential applications in medicinal chemistry
tert-Butyl methyl(3-oxopropyl)carbamateFeatures a propyl chainDifferent alkyl chain affects biological activity
tert-Butyl (4-ethynylphenyl)carbamateIncorporates an ethynyl groupNotable for its use in advanced materials synthesis
tert-Butyl (1-cyclopropyl-3(methylsulfonyl)allyl)carbamateContains both cyclopropane and sulfonamide groupsPotentially enhanced biological activities due to unique structure

These compounds illustrate the diversity within the carbamate class, highlighting how variations in structure can lead to different chemical properties and biological activities.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.08782920 g/mol

Monoisotopic Mass

235.08782920 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

Explore Compound Types